molecular formula C24H24N2O2S B11331812 N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-4-(propan-2-yloxy)benzamide

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-4-(propan-2-yloxy)benzamide

Cat. No.: B11331812
M. Wt: 404.5 g/mol
InChI Key: FOCWKINRUIGSED-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-4-(PROPAN-2-YLOXY)BENZAMIDE is a complex organic compound that features a unique combination of indole, thiophene, and benzamide moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-4-(PROPAN-2-YLOXY)BENZAMIDE typically involves multi-step organic reactions The process begins with the preparation of the indole and thiophene intermediates, followed by their coupling through a series of condensation reactions

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-4-(PROPAN-2-YLOXY)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties.

Scientific Research Applications

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-4-(PROPAN-2-YLOXY)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-4-(PROPAN-2-YLOXY)BENZAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYL-4-(PROPAN-2-YLOXY)BENZAMIDE is unique due to its combination of indole, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C24H24N2O2S/c1-16(2)28-18-12-10-17(11-13-18)24(27)26(3)23(22-9-6-14-29-22)20-15-25-21-8-5-4-7-19(20)21/h4-16,23,25H,1-3H3

InChI Key

FOCWKINRUIGSED-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(C)C(C2=CC=CS2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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